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Compound Name: 5-Bromoisoxazole

Cat. No.: B1592306

An In-depth Technical Guide to 5-Bromoisoxazole: Chemical Properties and Reactivity

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 5-bromoisoxazole, a pivotal heterocyclic
building block in modern organic synthesis and drug discovery. We will move beyond a simple
recitation of facts to a detailed analysis of its core chemical properties, reactivity, and practical
applications, grounded in established scientific literature. This document is intended for
researchers, medicinal chemists, and process development scientists who require a
comprehensive understanding of this versatile reagent.

Core Molecular Profile of 5-Bromoisoxazole

5-Bromoisoxazole is a five-membered aromatic heterocycle containing adjacent nitrogen and
oxygen atoms. The isoxazole ring is a well-regarded pharmacophore, present in numerous
approved drugs and biologically active compounds, owing to its ability to participate in
hydrogen bonding and other non-covalent interactions with biological targets.[1][2] The
strategic placement of a bromine atom at the C5 position renders the molecule an exceptionally
useful synthetic intermediate. This halogen serves as a versatile handle for a wide array of
chemical transformations, most notably metal-catalyzed cross-coupling reactions.

The fundamental properties of 5-bromoisoxazole are summarized below.

Physicochemical and Spectroscopic Data
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Property Value Source
CAS Number 1133930-99-0 [3]
Molecular Formula CsH2BrNO [3]
Molecular Weight 147.96 g/mol [3]
Boiling Point 182.7 + 13.0 °C (Predicted) [3]
Density 1.812 + 0.06 g/cm3 (Predicted) [3]
pKa -3.98 + 0.50 (Predicted) [3]

Expected Spectroscopic Data:

Technique Expected Observations
'H NMR The spectrum is expected to show two signals
for the protons on the isoxazole ring.
The spectrum would display signals for the three
13C NMR

carbon atoms of the isoxazole ring.

Mass Spec. (MS)

The mass spectrum will exhibit a characteristic
molecular ion peak (M+) and an M+2 peak of
nearly equal intensity, which is the distinctive
isotopic signature of a bromine-containing

compound.[1]

Infrared (IR)

The IR spectrum is expected to show
characteristic absorption bands for the C=N
stretching of the isoxazole ring and the C-Br
bond.[1]

The Reactivity Landscape of 5-Bromoisoxazole

The chemical behavior of 5-bromoisoxazole is dominated by the bromine substituent at the

C5 position. This position is susceptible to a variety of transformations that allow for the
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elaboration of the isoxazole core, making it a cornerstone for library synthesis and the
development of complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions: The
Workhorse of C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are arguably the most powerful and widely
utilized applications of 5-bromoisoxazole. The carbon-bromine bond provides an ideal site for
oxidative addition into a palladium(0) complex, initiating catalytic cycles that forge new carbon-
carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling reaction is a robust method for forming C-C bonds by reacting an
organohalide with an organoboron compound. For 5-bromoisoxazole, this reaction enables
the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the C5 position.

Causality Behind Experimental Choices: The selection of the palladium source, ligand, and
base is critical for achieving high yields and suppressing side reactions. A bulky, electron-rich
phosphine ligand, such as tri-tert-butylphosphine (P(t-Bu)s), is often essential.[2] This ligand
promotes the reductive elimination step (the final C-C bond formation) and stabilizes the active
Pd(0) species. A base, such as potassium phosphate (KsPOa4), is required to activate the
boronic acid, forming a more nucleophilic boronate species that facilitates the crucial
transmetalation step.[4][5]

Experimental Workflow: Suzuki-Miyaura Coupling

ere Add Anhydrous Solvent Add Pd Catalyst & Ligand Heat to Reflux Monitor Reaction Aqueous Workup Purify Product
(e.g., Dioxane/Water) (e.9., Pda(dba)s, P(-Bu)s) (e.g., 80-100 °C) (TLC, LC-MS) & Extraction (Column Chromatography)
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Caption: General workflow for a Suzuki-Miyaura coupling experiment.

Protocol: Suzuki-Miyaura Coupling of 5-Bromoisoxazole with an Arylboronic Acid[2][4]
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e Preparation: To an oven-dried Schlenk tube, add the 5-bromoisoxazole (1.0 equiv.), the
desired arylboronic acid (1.2 equiv.), and potassium phosphate (KsPOa, 2.0 equiv.).

 Inerting: Seal the tube, and evacuate and backfill with argon. Repeat this cycle three times to
ensure an inert atmosphere.

o Catalyst Loading: Under a positive pressure of argon, add the palladium catalyst (e.g.,
Pdz(dba)s, 2.5 mol%) and the phosphine ligand (e.g., P(t-Bu)s-HBF4, 5 mol%).

e Reaction: Add anhydrous solvent (e.g., dioxane/water mixture) via syringe. Place the
reaction vessel in a preheated oil bath and stir at the desired temperature (e.g., 80-100 °C)
for 4-24 hours.

e Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS).

e Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic
solvent (e.g., ethyl acetate) and wash with water and brine.

« Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure. Purify the crude product by flash column chromatography on silica

gel.

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne
and an aryl or vinyl halide.[6] This reaction is invaluable for synthesizing alkynylated
isoxazoles, which are important precursors for more complex heterocyclic systems and can be
found in various biologically active molecules.[7][8]

Causality Behind Experimental Choices: The classical Sonogashira reaction employs a dual-
catalyst system: a palladium complex to activate the C-Br bond and a copper(l) salt (e.g., Cul)
to act as a co-catalyst. The copper acetylide intermediate is more reactive towards the
palladium complex than the alkyne itself, accelerating the catalytic cycle. An amine base, such
as triethylamine or diisopropylethylamine, is used both to scavenge the HBr byproduct and to
serve as the solvent. Copper-free variations have also been developed to avoid the
homocoupling of alkynes (Glaser coupling), which can be a significant side reaction.[6]
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Caption: The dual catalytic cycles of the Sonogashira coupling.

Protocol: Sonogashira Coupling of 5-Bromoisoxazole[7][9]
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e Preparation: In a Schlenk tube, dissolve 5-bromoisoxazole (1.0 equiv.) in a suitable solvent
such as THF or DMF.

« Inerting: Degas the solution by bubbling argon through it for 15-20 minutes.

» Reagent Addition: Add the terminal alkyne (1.1-1.5 equiv.), a palladium catalyst (e.qg.,
Pd(PPhs)2Clz, 2-5 mol%), a copper(l) co-catalyst (e.g., Cul, 1-10 mol%), and an amine base
(e.g., triethylamine, 2-3 equiv.).

e Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the
starting material is consumed, as monitored by TLC.

o Workup: Filter the reaction mixture through a pad of celite to remove catalyst residues.
Concentrate the filtrate under reduced pressure.

 Purification: Dissolve the residue in an appropriate organic solvent and wash with aqueous
ammonium chloride solution (to remove copper salts) and brine. Dry the organic layer,
concentrate, and purify by flash column chromatography.

Nucleophilic Aromatic Substitution (SNA_r_)

While less common than cross-coupling, the isoxazole ring can undergo nucleophilic aromatic
substitution (SNA_r_), particularly if activated by electron-withdrawing groups. In some cases,
the bromine at C5 can be displaced by strong nucleophiles. However, often a more strongly
activating group, like a nitro group, is required for this transformation to be efficient.[10][11][12]
For instance, studies on 5-nitroisoxazoles demonstrate efficient displacement of the nitro group
by various O, N, and S-centered nucleophiles.[11][12] This suggests that while direct
substitution of the bromine on 5-bromoisoxazole may require forcing conditions, conversion of
the bromo-substituent to a more labile group or introduction of activating groups elsewhere on
the ring can facilitate SNA_r_ pathways.

Ring-Opening Reactions

The N-O bond in the isoxazole ring is relatively weak and can be cleaved under certain
conditions, particularly reductive cleavage. This property is exploited synthetically to transform
the heterocyclic core into valuable acyclic building blocks like 3-hydroxy ketones or y-amino
alcohols. More recently, methods for ring-opening fluorination have been developed. Treating
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isoxazoles with an electrophilic fluorinating agent can lead to ring cleavage and the formation
of a-fluorocyano-ketones, providing access to complex fluorinated molecules.[13]

Safety and Handling

As with all laboratory chemicals, 5-bromoisoxazole and its derivatives should be handled with
appropriate care.

o Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with
side shields, and a lab coat.[14][15]

e Handling: Use in a well-ventilated area or a chemical fume hood.[14] Avoid breathing dust,
fumes, or vapors. Wash hands thoroughly after handling.[14]

o Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[14][16]

e Incompatibilities: Avoid strong oxidizing agents, strong bases, and strong reducing agents.
[14]

» Disposal: Dispose of contents and container to an approved waste disposal plant in
accordance with local, state, and federal regulations.[14][15]

Conclusion

5-Bromoisoxazole is a high-value synthetic intermediate whose utility is centered on the
reactivity of its carbon-bromine bond. It serves as a robust and reliable substrate in a multitude
of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and
Sonogashira couplings, enabling the straightforward synthesis of complex, substituted
isoxazoles. Its capacity to undergo these transformations makes it an indispensable tool for
medicinal chemists and organic synthesis professionals in the construction of novel molecular
entities for drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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